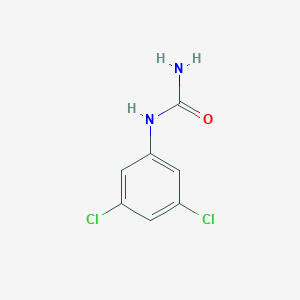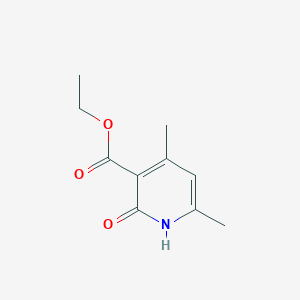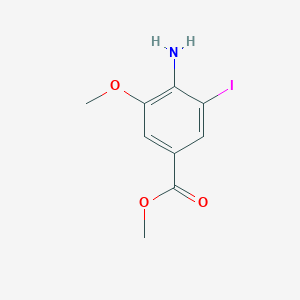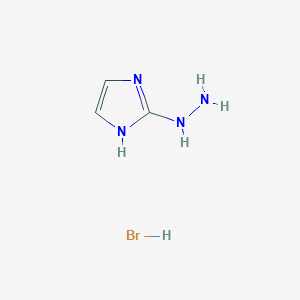
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen and carbon atoms.
Wirkmechanismus
The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide is not well understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7 and A549. In addition, it has been shown to exhibit anti-inflammatory activity in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its versatility. It can be used as a building block for the synthesis of various derivatives, which can be used to study the structure-activity relationship of the compound. In addition, it has been reported to exhibit various biological activities, which makes it a useful tool for studying the mechanisms of action of various enzymes and receptors.
One of the limitations of using 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in lab experiments is its potential toxicity. It has been reported to exhibit cytotoxicity against various cell lines, which may limit its use in certain experiments. In addition, the mechanism of action of the compound is not well understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide. One direction is the synthesis of novel derivatives of the compound that exhibit enhanced biological activities. Another direction is the study of the mechanism of action of the compound, which may provide insights into the development of new drugs. Finally, the use of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide in combination with other compounds may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide involves the reaction of hydrazine hydrate with 2-formyl-4,5-dimethylimidazole in the presence of hydrobromic acid. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It is a versatile compound that can be used as a building block for the synthesis of various derivatives. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
Eigenschaften
CAS-Nummer |
115444-17-2 |
|---|---|
Produktname |
2-Hydrazono-2,3-dihydro-1H-imidazole hydrobromide |
Molekularformel |
C3H7BrN4 |
Molekulargewicht |
179.02 g/mol |
IUPAC-Name |
1H-imidazol-2-ylhydrazine;hydrobromide |
InChI |
InChI=1S/C3H6N4.BrH/c4-7-3-5-1-2-6-3;/h1-2H,4H2,(H2,5,6,7);1H |
InChI-Schlüssel |
PETIDUPJDZJJLH-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N1)NN.Br |
Kanonische SMILES |
C1=CN=C(N1)NN.Br |
Synonyme |
2-Hydrazono-2,3-dihydro-1H-iMidazole hydrobroMide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



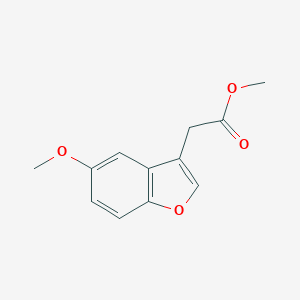
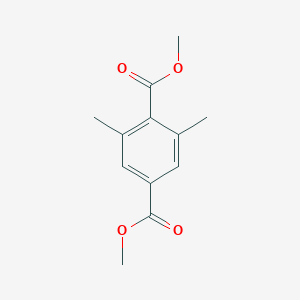

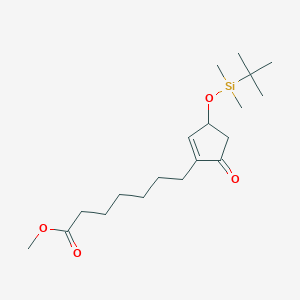
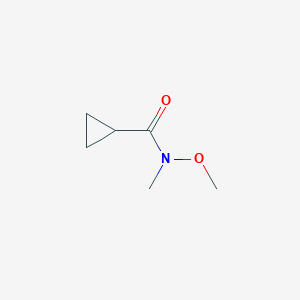
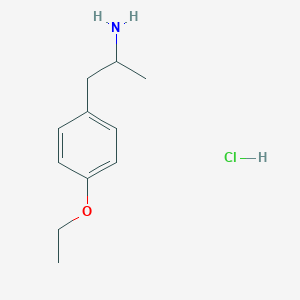
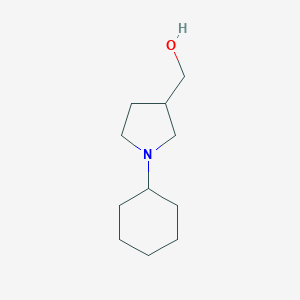
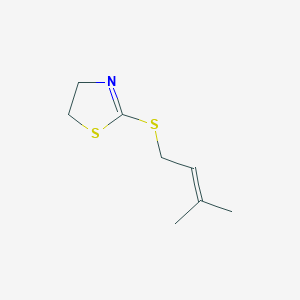
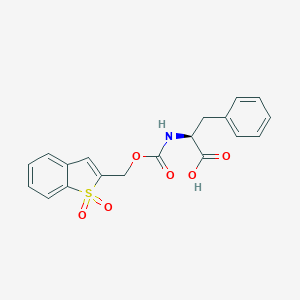
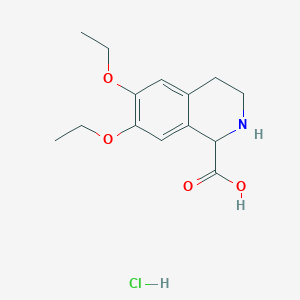
![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)
